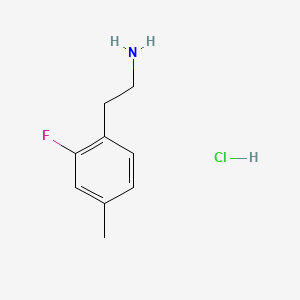amine hydrochloride CAS No. 2490704-96-4](/img/structure/B6604494.png)
[(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloropyridin-2-ylmethyl(methyl)amine hydrochloride, also known as CPMA, is a synthetic compound used in research laboratories for a variety of applications. It is a white, crystalline solid with a molecular weight of 213.6 g/mol and a melting point of 158-160°C. CPMA is a versatile compound that has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies.
科学的研究の応用
[(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of certain drugs on the body, as well as to investigate the biochemical and physiological effects of certain compounds. In addition, [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride has been used to study the metabolism of drugs, as well as to investigate the effects of certain compounds on the central nervous system.
作用機序
Target of Action
The primary targets of (5-chloropyridin-2-yl)methylamine hydrochloride are currently unknown. This compound is a derivative of pyridine, which is often used in the synthesis of various pharmaceuticals . .
Mode of Action
The mode of action of (5-chloropyridin-2-yl)methylamine hydrochloridePyridine derivatives are known to interact with various biological targets, but the exact interactions of this compound remain to be elucidated .
実験室実験の利点と制限
[(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride has several advantages and limitations for laboratory experiments. One of the main advantages of using [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride is that it is relatively easy to synthesize and is readily available. In addition, [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride is relatively stable and can be stored for long periods of time. However, [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride is not water soluble and must be dissolved in an organic solvent before it can be used in experiments.
将来の方向性
There are a number of potential future directions for research involving [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride. One potential direction is to further investigate the effects of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride, such as its use as an antidepressant or anti-anxiety medication. Finally, further research could be conducted to explore the potential interactions of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride with other drugs and compounds.
合成法
[(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride can be synthesized through a two-step process. The first step involves the reaction of 5-chloropyridine with methyl(methyl)amine in the presence of a base, such as sodium hydroxide. This reaction produces a product known as 5-chloropyridin-2-ylmethyl(methyl)amine hydrochloride. The second step of the synthesis involves the addition of hydrochloric acid to the product, which results in the formation of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride. The synthesis of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride is relatively straightforward and can be carried out in a laboratory setting.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-5-7-3-2-6(8)4-10-7;/h2-4,9H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKDUNKGOBDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)





![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)


